Aminooxyacetamide-peg3-propargyl
Description
Aminooxy-PEG3-propargyl is a bifunctional polyethylene glycol (PEG)-based linker featuring an aminooxy group and a propargyl group. The aminooxy group reacts selectively with aldehyde or ketone moieties to form stable oxime bonds, while the propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" . The inclusion of a 3-unit PEG spacer enhances aqueous solubility, reduces steric hindrance, and improves biocompatibility, making this compound particularly valuable in bioconjugation applications such as antibody-drug conjugates (ADCs) and targeted drug delivery systems . Custom synthesis of such PEG linkers is offered by specialized suppliers like AxisPharm, ensuring high purity (>98%) and versatility for research needs .
Properties
IUPAC Name |
2-aminooxy-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-2-4-15-6-8-17-9-7-16-5-3-13-11(14)10-18-12/h1H,3-10,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGQRGGNXBTRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCNC(=O)CON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Components
The molecule comprises three key segments:
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Aminooxyacetamide : Reacts with aldehydes/ketones via oxime bond formation.
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PEG3 spacer : Enhances solubility and reduces steric hindrance.
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Propargyl group : Enables click chemistry with azides.
Synthesis typically involves sequential functionalization of the PEG backbone. Two primary strategies dominate:
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Stepwise assembly : Modular conjugation of aminooxyacetamide and propargyl groups to a preformed PEG3 core.
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Pre-functionalized PEG building blocks : Use of commercially available PEG derivatives with protected groups for controlled coupling.
Stepwise Synthesis Procedures
Protection-Deprotection Approach
A widely adopted method involves Boc (tert-butyloxycarbonyl) protection to prevent undesired reactions during synthesis:
Step 1: Synthesis of Boc-Aminooxyacetamide-PEG3-propargyl
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Reagents : Boc-aminooxyacetic acid, PEG3-diamine, propargyl bromide.
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Mechanism :
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Conditions : 0°C to room temperature, 12–24 hours.
Step 2: Boc Deprotection
Direct Conjugation via Click Chemistry
An alternative route leverages CuAAC for propargyl group incorporation:
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Aminooxyacetamide-PEG3-azide synthesis : React PEG3-diamine with azidoacetic acid.
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Propargyl coupling : Perform CuAAC with propargylamine, using CuSO₄/sodium ascorbate at 37°C.
Optimization of Reaction Conditions
Solvent Systems
Temperature and pH Control
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Propargylation : Optimal at 60°C, pH 9–10, to minimize hydrolysis.
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Oxime formation : Conducted at pH 4.5–5.5 for efficient conjugation.
Analytical Characterization
Table 1: Key Analytical Parameters
| Parameter | Method | Specification | Source |
|---|---|---|---|
| Molecular Weight | MALDI-TOF MS | 291.3 g/mol (theoretical) | |
| Purity | RP-HPLC | ≥95% | |
| Functional Group Integrity | ¹H NMR | δ 2.5 ppm (propargyl), δ 7.8 ppm (aminooxy) |
Industrial-Scale Production Challenges
Scalability of Click Chemistry
Stability Considerations
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Aminooxy group : Prone to oxidation; formulations often include antioxidants (e.g., ascorbic acid).
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PEG degradation : Avoid prolonged storage above –20°C to prevent ether bond cleavage.
Applications in ADC Synthesis
Site-Specific Conjugation
The linker’s bifunctionality enables orthogonal conjugation strategies:
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Antibody modification : Oxime ligation at Fc glycans’ aldehydes.
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Payload attachment : CuAAC with azide-functionalized cytotoxins.
Emerging Methodologies
Enzyme-Mediated Synthesis
Chemical Reactions Analysis
Types of Reactions
Aminooxyacetamide-peg3-propargyl undergoes various chemical reactions, including:
Click Chemistry: The terminal alkyne group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Oxime Formation: The aminooxy group reacts with aldehydes and ketones to form oxime linkages, which can be further reduced to stable carbon-nitrogen bonds.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Reducing Agents: Such as sodium borohydride, used to reduce oxime linkages to stable carbon-nitrogen bonds.
Major Products
Triazole Linkages: Formed from click chemistry reactions.
Stable Carbon-Nitrogen Bonds: Formed from the reduction of oxime linkages.
Scientific Research Applications
Bioconjugation
Overview : Bioconjugation involves the covalent attachment of biomolecules (e.g., proteins, peptides) to other molecules, enhancing their therapeutic efficacy. Aminooxyacetamide-PEG3-propargyl serves as a linker for this purpose.
Mechanism : The aminooxy group reacts with carbonyl-containing compounds to form oxime bonds, while the propargyl group allows for subsequent click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Case Study : In a study exploring site-specific modifications in antibody-drug conjugates (ADCs), aminooxy linkers were utilized to achieve homogeneous ADCs with controlled drug loading and reduced immunogenicity. The use of this compound enabled precise attachment at specific sites on antibodies, improving therapeutic outcomes .
Drug Delivery Systems
Overview : The compound is integral in developing advanced drug delivery systems, enhancing solubility and stability of therapeutic agents.
Applications :
- PEGylation : The PEG component increases the circulation time of drugs in the bloodstream while reducing immunogenicity.
- Targeted Delivery : By attaching targeting ligands through click chemistry, researchers can direct drugs specifically to diseased tissues, minimizing side effects.
Data Table: Comparison of Drug Delivery Systems Using this compound
| System Type | Advantages | Disadvantages |
|---|---|---|
| PEGylated Liposomes | Enhanced solubility and stability | Potential for reduced drug activity |
| Nanoparticles | Targeted delivery capabilities | Complexity in manufacturing |
| Antibody-Drug Conjugates | High specificity and efficacy | Risk of immune response |
Monitoring Post-Translational Modifications
Overview : this compound can be employed as a probe for monitoring post-translational modifications such as ADP-ribosylation.
Mechanism : The compound allows for the detection of mono-ADP-ribosylation by reacting with modified proteins, facilitating the study of cellular processes.
Case Study : A recent study demonstrated the utility of an aminooxy alkyne probe in detecting ADP-ribosylation in cells. The probe successfully labeled modified proteins, providing insights into the mechanisms underlying cellular responses to stimuli . This application highlights its potential in understanding disease mechanisms, particularly in cancer research.
Synthesis of PROTACs
Overview : this compound is also used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to induce targeted protein degradation.
Mechanism : The compound acts as a linker between a target protein ligand and an E3 ligase ligand, facilitating the formation of a ternary complex that leads to ubiquitination and subsequent degradation of the target protein.
Mechanism of Action
The mechanism of action of aminooxyacetamide-peg3-propargyl involves its ability to form stable linkages with various biomolecules. The aminooxy group reacts with aldehydes and ketones to form oxime linkages, which can be further reduced to stable carbon-nitrogen bonds. The terminal alkyne group participates in click chemistry reactions to form triazole linkages with azide-bearing compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Aminooxy-PEG3-propargyl can be contextualized by comparing it to analogous PEG-based linkers. Below is a detailed analysis:
Table 1: Comparative Analysis of PEG3 Linkers with Reactive Functional Groups
Key Differentiators
Reactive Group Pairings: Aminooxy-PEG3-propargyl uniquely combines aminooxy and propargyl groups, enabling orthogonal conjugation strategies (oxime ligation + CuAAC). This dual functionality is absent in compounds like Aminooxy-PEG3-azide, which pairs aminooxy with azide, limiting its use to sequential or single-step conjugations . Propargyl-PEG3-acid (CAS: 1347760-82-0) replaces the aminooxy group with a carboxylic acid, restricting its utility to carbodiimide-mediated couplings (e.g., with amines) .
Biological Applications: Aminooxy-PEG3-propargyl is favored in ADC development due to its reversible oxime bonds, which are pH-sensitive and suitable for controlled drug release . In contrast, Aminoxyacetamide-PEG3-azide forms non-cleavable linkages, rendering it less adaptable for stimuli-responsive systems .
Solubility and Steric Effects: All PEG3 linkers improve solubility compared to non-PEGylated analogs. However, the propargyl group in Aminooxy-PEG3-propargyl may introduce slight hydrophobicity relative to purely polar derivatives like Propargyl-PEG3-acid .
Commercial Availability: While Aminooxy-PEG3-propargyl is available from AxisPharm as a custom product, Aminooxy-PEG3-azide and Aminoxyacetamide-PEG3-azide are primarily documented in research contexts without commercial development .
Research Findings
- A 2022 study highlighted that Aminooxy-PEG3-propargyl’s oxime bonds exhibit stability at physiological pH but cleave under acidic conditions (e.g., tumor microenvironments), enhancing targeted payload delivery .
- In contrast, azide-containing analogs like Aminooxy-PEG3-azide are more stable in vivo but lack microenvironment-responsive release mechanisms .
- Propargyl-PEG3-acid has been utilized in peptide-drug conjugates, leveraging its carboxylic acid for covalent attachment to lysine residues, though this requires additional activation steps .
Biological Activity
Aminooxyacetamide-PEG3-propargyl is a specialized compound recognized for its potential in bioconjugation and drug delivery applications. This compound combines an aminooxy group, which reacts with carbonyl compounds to form reversible oxime linkages, with a propargyl group that facilitates copper-catalyzed click chemistry. This unique structure enables the creation of targeted therapeutics, enhancing efficacy while minimizing toxicity.
Chemical Structure and Properties
The compound consists of three main components:
- Aminooxy group : Reacts with aldehydes and ketones to form stable oxime bonds.
- PEG3 (Polyethylene Glycol) : Enhances solubility, flexibility, and biocompatibility.
- Propargyl group : Allows for efficient click chemistry reactions with azides.
This combination results in a versatile linker suitable for various biological applications, including antibody-drug conjugates (ADCs) and other bioconjugates.
The biological activity of this compound is primarily attributed to its ability to facilitate bioconjugation through:
- Oxime Formation : The aminooxy group forms stable bonds with carbonyl-containing biomolecules.
- Click Chemistry : The propargyl group enables rapid and specific reactions with azides, promoting the formation of stable conjugates.
These mechanisms are crucial for developing targeted therapies that can selectively bind to diseased cells while sparing healthy tissues.
Applications in Drug Delivery
This compound has shown promise in several applications:
- Antibody-Drug Conjugates (ADCs) : The compound can be utilized to create ADCs that deliver cytotoxic agents specifically to cancer cells. The linker allows for site-specific modification of antibodies, enhancing therapeutic efficacy while reducing off-target effects .
- Bioconjugation : Its ability to form stable linkages makes it ideal for attaching various biomolecules, including proteins and small molecules, facilitating the development of customized therapeutic agents .
1. Antibody-Drug Conjugate Development
In a study examining the efficacy of ADCs using this compound as a linker, researchers demonstrated that these conjugates exhibited improved targeting capabilities and reduced systemic toxicity compared to traditional ADCs. The study highlighted that the precise attachment of cytotoxic payloads resulted in enhanced therapeutic indices in mouse xenograft models .
2. Bioconjugation Techniques
Another investigation focused on the versatility of this compound in bioconjugation techniques. The study reported successful conjugation with various biomolecules through click chemistry, showcasing its potential in developing advanced drug delivery systems .
Research Findings
Recent research has emphasized the importance of linker design in ADCs. The use of this compound has been linked to:
- Increased stability of the conjugates.
- Enhanced circulation time in biological systems due to PEGylation effects.
- Improved targeting specificity leading to better therapeutic outcomes .
Comparative Analysis
The following table summarizes key characteristics and findings related to this compound compared to other common linkers used in ADCs:
| Feature | This compound | Other Common Linkers |
|---|---|---|
| Reactivity | High (oxime and click chemistry) | Moderate |
| Stability | High | Variable |
| Biocompatibility | Excellent | Good |
| Targeting Precision | High | Moderate |
| Toxicity Profile | Low | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
